Adenosine, N,N-dimethyl-2'-O-methyl- is a modified nucleoside that plays a significant role in various biochemical processes. This compound is classified under nucleosides, which are the building blocks of nucleic acids. The specific modifications of this adenosine derivative enhance its biological activity and stability, making it a valuable tool in research and potential therapeutic applications.
Adenosine, N,N-dimethyl-2'-O-methyl- is derived from adenosine through methylation at the nitrogen and oxygen positions. It belongs to a class of compounds known as methylated nucleosides, which include other derivatives like N6-methyladenosine and 2'-O-methyladenosine. These modifications can significantly influence the function of RNA molecules by altering their interactions with proteins and other cellular components.
The synthesis of Adenosine, N,N-dimethyl-2'-O-methyl- typically involves methylation reactions. Common methylating agents used include:
These reactions are often conducted under basic conditions in organic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to promote efficient methylation .
The synthesis process can be broken down into several key steps:
The molecular structure of Adenosine, N,N-dimethyl-2'-O-methyl- includes a ribose sugar linked to an adenine base with two methyl groups on the nitrogen atoms and one on the 2'-hydroxyl group of the ribose. This specific arrangement contributes to its unique chemical properties.
Adenosine, N,N-dimethyl-2'-O-methyl- can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, oxidation conditions may vary based on desired products, while substitution reactions depend on the nature of nucleophiles used (e.g., amines or thiols) .
The mechanism by which Adenosine, N,N-dimethyl-2'-O-methyl- exerts its effects involves its incorporation into RNA molecules. This modification impacts RNA stability, splicing, and translation by influencing interactions with RNA-binding proteins and modifying enzymes.
Research indicates that the presence of methyl groups alters binding affinities and can regulate gene expression by modulating RNA polymerase activity and ribosomal function . The specific pathways affected include those involved in pre-mRNA processing and mRNA export.
Adenosine, N,N-dimethyl-2'-O-methyl- typically appears as a white crystalline solid. Its solubility in various solvents allows for flexibility in experimental applications.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., nuclear magnetic resonance spectroscopy) to confirm structure and purity .
Adenosine, N,N-dimethyl-2'-O-methyl- has numerous applications in scientific research:
Phosphorylated CTD-Interacting Factor 1 (PCIF1), also termed CAPAM (Cap-specific Adenosine Methyltransferase), is the sole enzyme responsible for catalyzing m6Am formation. PCIF1 specifically methylates the N6 position of 2’-O-methyladenosine (Am) located immediately downstream of the m7G cap structure (m7GpppAm), converting it to m6Am (m7Gpppm6Am). This modification is strictly cap-dependent and occurs co-transcriptionally on nascent RNA transcripts [6] [8] [26].
NPPF
motif (residues Asn553-Pro554-Pro555-Phe556). Mutagenesis studies (e.g., N553A, F556A/G) within this motif completely abolish methyltransferase activity, confirming its critical role in catalysis [6] [8] [26].NPPF
motif positions SAM and the Am nucleoside, facilitating the transfer of a methyl group from SAM to the N6 position of adenine. The enzyme exhibits specificity for cap-proximal Am residues and does not methylate internal adenosines [6] [8].Table 1: Key Structural and Functional Domains of PCIF1
Domain | Position | Key Features | Function | Essential for m6Am MTase Activity? |
---|---|---|---|---|
WW Domain | N-terminal | ~40 amino acids; two conserved tryptophans; binds Ser5-pCTD of Pol II | Recruitment to transcription sites via Pol II interaction | No |
Linker | - | ~98 residues | Connects WW to HD | Likely No |
Helical Domain (HD) | - | α-helices & β-sheets; 15% positively charged surface residues; conserved | Structural stability; potential RNA interaction; mutations impair catalysis | Partially (Structural role) |
Methyltransferase Domain (MTD) | C-terminal | Rossmann fold; SAM binding pocket; Substrate Binding Loop (SBL); Catalytic Loop (CL) with NPPF motif | Binding m7GpppAm cap & target adenosine; Catalyzing methyl transfer from SAM to N6 of Am | Yes (N553/F556 critical) |
Fat Mass and Obesity-associated protein (FTO) is the primary demethylase responsible for the reversible removal of the m6A mark from both internal adenosines in mRNA (m6A) and the cap-adjacent adenosine (m6Am). Notably, biochemical studies indicate that FTO exhibits a significantly higher in vitro catalytic efficiency (kcat/Km) towards m6Am compared to m6A, establishing m6Am as its preferential substrate [3] [25] [29].
Table 2: FTO Roles in m6Am/m6A Demethylation and Functional Impact
Aspect | Details | Functional Consequence | Evidence |
---|---|---|---|
Preferred Substrate | Higher catalytic efficiency (kcat/Km) for m6Am vs m6A in vitro | Suggests m6Am may be a major physiological target | Biochemical assays [3] [25] |
Core Catalytic Mechanism | Fe(II)/2-OG-dependent dioxygenase; Oxidizes N6-methyl group releasing formaldehyde | Reversibly erases m6Am and m6A marks | Structural & biochemical studies [3] [17] |
Key Inhibitor | D-2-Hydroxyglutarate (D-2HG): Competitive inhibitor (vs 2-OG); accumulates in IDH-mutant cancers | Inhibits FTO → Increased m6Am/m6A levels → Altered gene expression contributing to tumorigenesis | Cell-based & biochemical studies [3] |
Recruitment Partner | ZBTB48 (TZAP): Binds RNA (TERRA, mRNA) and FTO; facilitates FTO targeting to specific transcripts | ZBTB48 depletion → Reduced FTO binding to targets → Increased target m6A/m6Am → Altered mRNA stability (e.g., MTA1 mRNA) | Co-IP, iCLIP-seq, functional assays (knockdowns) [9] |
Role in Colorectal Cancer Stem Cells (CSCs) | Low FTO: ↑ m6Am → ↑ Sphere formation, ↑ Stemness markers (ALDH, CD44), ↑ Tumor initiation, ↑ Chemoresistance | Establishes FTO/m6Am axis as critical regulator of CSC properties; PCIF1 inhibition reverses pro-CSC phenotype of FTO loss | Patient-derived cell lines, in vivo xenografts, functional rescue [7] |
The installation of the m6Am mark by PCIF1 is not random but exhibits strong sequence specificity constrained to the first transcribed nucleotide.
The biosynthesis and removal of m6Am are spatially regulated processes occurring in distinct subcellular compartments, reflecting the sequential nature of mRNA processing and the functional specialization of the modifying enzymes.
Table 3: Compartmentalization of m6Am Modification Machinery
Enzyme | Primary Localization | Site of Action | Functional Significance |
---|---|---|---|
PCIF1 (Writer) | Nucleus | Nascent pre-mRNA (Co-transcriptional) | Installs m6Am during early mRNA biogenesis; Requires proximity to Pol II transcription machinery; Activity is sequence/structure context-dependent (BCA motif, accessibility). |
FTO (Eraser) | Nucleus & Cytoplasm (Cell type/context dependent) | Mature mRNA | Nuclear FTO: Potential role in nuclear RNA demethylation (m6A/m6Am?). Cytoplasmic FTO (Key functional pool for m6Am): Demethylates m6Am on cytoplasmic mRNA; Regulates mRNA stability/translation; Loss in CRC → ↑ cytoplasmic m6Am → ↑ Cancer Stem Cell properties. |
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